molecular formula C9H9N3O3 B11896861 5-Ethoxy-6-nitro-1H-indazole

5-Ethoxy-6-nitro-1H-indazole

Cat. No.: B11896861
M. Wt: 207.19 g/mol
InChI Key: ADTFWBVHEFDJTD-UHFFFAOYSA-N
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Description

5-Ethoxy-6-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The compound’s structure consists of an indazole core with an ethoxy group at the 5-position and a nitro group at the 6-position. This unique arrangement imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-6-nitro-1H-indazole typically involves the nitration of 5-ethoxy-1H-indazole. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances yield and purity while minimizing byproducts. The use of catalysts and optimized reaction parameters further improves the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-6-nitro-1H-indazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Sodium ethoxide, various nucleophiles, aprotic solvents.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 5-Ethoxy-6-amino-1H-indazole.

    Substitution: Various substituted indazoles depending on the nucleophile used.

    Oxidation: 5-Ethoxy-6-nitroindazole aldehyde or carboxylic acid.

Scientific Research Applications

5-Ethoxy-6-nitro-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphoinositide 3-kinase δ.

    Medicine: Explored for its anticancer, anti-inflammatory, and antibacterial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Ethoxy-6-nitro-1H-indazole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The nitro group plays a crucial role in this interaction, often participating in hydrogen bonding or electrostatic interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

Similar Compounds

    5-Nitroindazole: Similar structure but lacks the ethoxy group.

    6-Nitroindazole: Similar structure but lacks the ethoxy group at the 5-position.

    5-Ethoxyindazole: Similar structure but lacks the nitro group at the 6-position.

Uniqueness

5-Ethoxy-6-nitro-1H-indazole is unique due to the presence of both the ethoxy and nitro groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

5-ethoxy-6-nitro-1H-indazole

InChI

InChI=1S/C9H9N3O3/c1-2-15-9-3-6-5-10-11-7(6)4-8(9)12(13)14/h3-5H,2H2,1H3,(H,10,11)

InChI Key

ADTFWBVHEFDJTD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)C=NN2)[N+](=O)[O-]

Origin of Product

United States

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